molecular formula C20H18N2O3 B12046570 1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid o-tolylamide

1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid o-tolylamide

Cat. No.: B12046570
M. Wt: 334.4 g/mol
InChI Key: XIHJBWCLSAXVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-HYDROXY-N-(2-METHYLPHENYL)-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a pyridoquinoline core, a hydroxy group, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-HYDROXY-N-(2-METHYLPHENYL)-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of an appropriate anthranilic acid derivative with a suitable aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles are often employed to minimize waste and reduce the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

7-HYDROXY-N-(2-METHYLPHENYL)-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a quinoline ketone, while reduction of the carbonyl group may produce a quinoline alcohol .

Mechanism of Action

The mechanism of action of 7-HYDROXY-N-(2-METHYLPHENYL)-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-HYDROXY-N-(2-METHYLPHENYL)-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE is unique due to its specific substitution pattern and functional groups. These structural features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

4-hydroxy-N-(2-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide

InChI

InChI=1S/C20H18N2O3/c1-12-6-2-3-10-15(12)21-19(24)16-18(23)14-9-4-7-13-8-5-11-22(17(13)14)20(16)25/h2-4,6-7,9-10,23H,5,8,11H2,1H3,(H,21,24)

InChI Key

XIHJBWCLSAXVFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CCC4)O

Origin of Product

United States

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